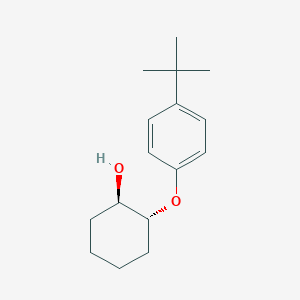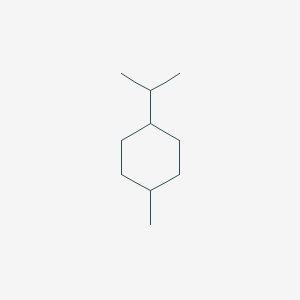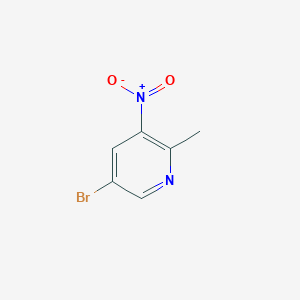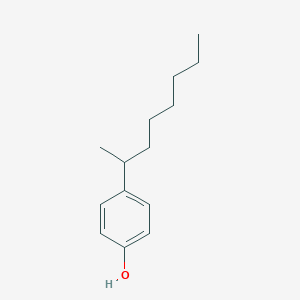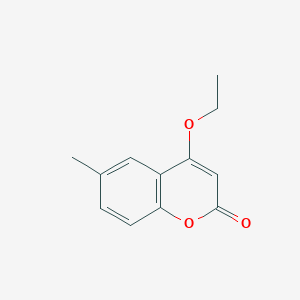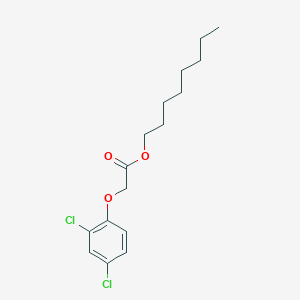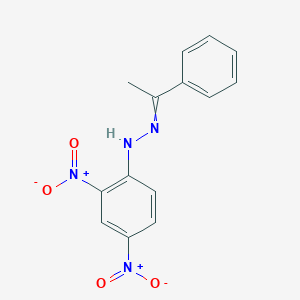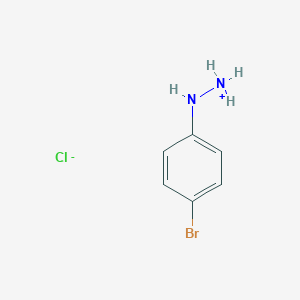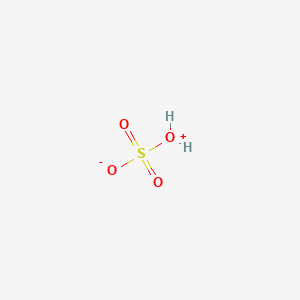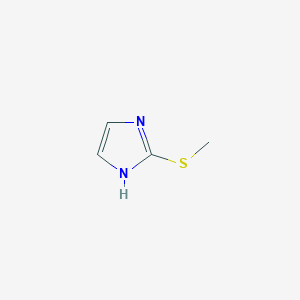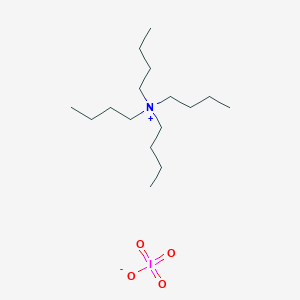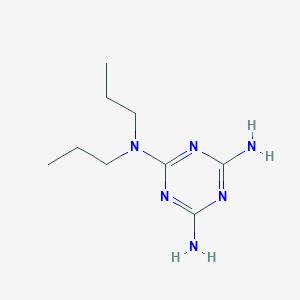
s-Triazine, 2,6-diamino-4-dipropylamino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Triazine, 2,6-diamino-4-dipropylamino-, also known as DPT or dipropyltriazine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPT is a heterocyclic compound that contains a triazine ring and two amino groups, making it a versatile molecule for chemical modification and synthesis.
Mécanisme D'action
The mechanism of action of s-Triazine, 2,6-diamino-4-dipropylamino- in biological systems is not fully understood. However, studies have shown that s-Triazine, 2,6-diamino-4-dipropylamino- can interact with DNA and inhibit the activity of enzymes involved in DNA replication and transcription. s-Triazine, 2,6-diamino-4-dipropylamino- has also been shown to modulate the activity of ion channels and receptors in the nervous system.
Effets Biochimiques Et Physiologiques
S-Triazine, 2,6-diamino-4-dipropylamino- has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, s-Triazine, 2,6-diamino-4-dipropylamino- has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In the nervous system, s-Triazine, 2,6-diamino-4-dipropylamino- has been shown to modulate the activity of ion channels and receptors, leading to the regulation of neuronal excitability and synaptic transmission.
Avantages Et Limitations Des Expériences En Laboratoire
S-Triazine, 2,6-diamino-4-dipropylamino- has several advantages for use in laboratory experiments, including its ease of synthesis, high purity, and stability. However, s-Triazine, 2,6-diamino-4-dipropylamino- also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on s-Triazine, 2,6-diamino-4-dipropylamino-, including the development of new synthetic methods for s-Triazine, 2,6-diamino-4-dipropylamino- derivatives, the investigation of the molecular mechanisms of s-Triazine, 2,6-diamino-4-dipropylamino- action in biological systems, and the exploration of new applications for s-Triazine, 2,6-diamino-4-dipropylamino- in material science and environmental science. Additionally, further studies are needed to evaluate the safety and toxicity of s-Triazine, 2,6-diamino-4-dipropylamino- in vivo and to determine its potential as a drug candidate for the treatment of human diseases.
In conclusion, s-Triazine, 2,6-diamino-4-dipropylamino- (s-Triazine, 2,6-diamino-4-dipropylamino-) is a versatile chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. s-Triazine, 2,6-diamino-4-dipropylamino- has been extensively studied for its potential applications in medicinal chemistry, material science, and environmental science. Although the mechanism of action of s-Triazine, 2,6-diamino-4-dipropylamino- in biological systems is not fully understood, it has been shown to have a range of biochemical and physiological effects in vitro and in vivo. Further research is needed to explore the potential of s-Triazine, 2,6-diamino-4-dipropylamino- for the development of new drugs and materials and to evaluate its safety and toxicity in vivo.
Méthodes De Synthèse
The synthesis of s-Triazine, 2,6-diamino-4-dipropylamino- can be achieved through different methods, including the reaction of cyanuric chloride with dipropylamine or the reaction of 2,4,6-trichloro-1,3,5-triazine with dipropylamine. Both methods result in the formation of s-Triazine, 2,6-diamino-4-dipropylamino- as a white crystalline solid with a melting point of 146-148°C.
Applications De Recherche Scientifique
S-Triazine, 2,6-diamino-4-dipropylamino- has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, s-Triazine, 2,6-diamino-4-dipropylamino- has been investigated as a potential drug candidate for the treatment of cancer, viral infections, and neurological disorders. In material science, s-Triazine, 2,6-diamino-4-dipropylamino- has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and porous polymers. In environmental science, s-Triazine, 2,6-diamino-4-dipropylamino- has been studied for its potential use in water treatment and soil remediation.
Propriétés
Numéro CAS |
1985-44-0 |
|---|---|
Nom du produit |
s-Triazine, 2,6-diamino-4-dipropylamino- |
Formule moléculaire |
C9H18N6 |
Poids moléculaire |
210.28 g/mol |
Nom IUPAC |
2-N,2-N-dipropyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C9H18N6/c1-3-5-15(6-4-2)9-13-7(10)12-8(11)14-9/h3-6H2,1-2H3,(H4,10,11,12,13,14) |
Clé InChI |
NXFHVQHZELIVKV-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1=NC(=NC(=N1)N)N |
SMILES canonique |
CCCN(CCC)C1=NC(=NC(=N1)N)N |
Autres numéros CAS |
1985-44-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



